2-Chloro-1-propoxy-4-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-1-propoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloro group, a propoxy group, and a trifluoromethyl group attached to a benzene ring. This compound is typically a colorless to pale yellow liquid with a distinct odor. It is primarily used as an intermediate in organic synthesis and can also serve as a solvent and catalyst in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-1-propoxy-4-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluoromethylbenzene with trichloromethane in the presence of aluminum chloride. This reaction yields the desired product under controlled conditions . Another method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at high temperatures (130°C) in an inert atmosphere for 24 hours .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are also implemented to prevent exposure to the compound, which can be harmful to the skin, eyes, and mucous membranes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-propoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Chloro-1-propoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-1-propoxy-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar structure but with a fluorine atom instead of a propoxy group.
3-Chloro-4-n-propoxybenzotrifluoride: Another compound with a similar structure but different substitution pattern.
Uniqueness
2-Chloro-1-propoxy-4-(trifluoromethyl)benzene is unique due to the presence of both a propoxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-chloro-1-propoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O/c1-2-5-15-9-4-3-7(6-8(9)11)10(12,13)14/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTLMJYTLATSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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